10,11-Dihydro-5H-dibenzo[b,f]azepine is a metabolite of the tricyclic antidepressant, Imipramine. 10,11-Dihydro-5H-dibenzo[b,f]azepine can be used as a chromogenic probe for the quantification of hydrogen peroxide and glucose.
Iminodibenzyl
CAS No.: 494-19-9
Cat. No.: VC21335975
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 494-19-9 |
---|---|
Molecular Formula | C14H13N |
Molecular Weight | 195.26 g/mol |
IUPAC Name | 6,11-dihydro-5H-benzo[b][1]benzazepine |
Standard InChI | InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 |
Standard InChI Key | ZSMRRZONCYIFNB-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2NC3=CC=CC=C31 |
Canonical SMILES | C1CC2=CC=CC=C2NC3=CC=CC=C31 |
Appearance | Off-White to Pale Green Solid |
Melting Point | 105-107°C |
Chemical Identity and Structure
Iminodibenzyl, chemically known as 10,11-dihydro-5H-dibenzo[b,f]azepine or 6,11-dihydro-5H-benzo[b]benzazepine, possesses a tricyclic ring structure similar to phenothiazines. The compound features two benzene rings connected through a nitrogen-containing seven-membered ring, creating its distinctive molecular architecture .
Chemical Identifiers
Iminodibenzyl is recognized through multiple identification systems in chemical databases and literature. The table below summarizes the key identifiers for this compound:
Parameter | Value |
---|---|
CAS Number | 494-19-9 |
Molecular Formula | C14H13N |
Molecular Weight | 195.26-195.27 g/mol |
IUPAC Name | 6,11-dihydro-5H-benzo[b]benzazepine |
InChI Key | ZSMRRZONCYIFNB-UHFFFAOYSA-N |
PubChem CID | 10308 |
SMILES | C1CC2=CC=CC=C2NC2=CC=CC=C12 |
The compound is also known by several synonyms including 10,11-dihydro-5H-dibenzo[b,f]azepine, 2,2'-iminodibenzyl, iminobibenzyl, and imidodibenzyl .
Physical and Chemical Properties
Iminodibenzyl appears as a yellowish to beige crystalline powder with specific physical characteristics that influence its handling and applications .
Physical Properties
The compound exhibits the following measurable physical properties:
Property | Value |
---|---|
Melting Point | 105-108°C (literature) |
Boiling Point | 321.94°C (rough estimate) |
Density | 1.0778 (rough estimate) |
Refractive Index | 1.6353 (estimate) |
Form | Crystalline Powder |
Color | Yellow to beige |
LogP | 4.27 |
Historical Background and Development
Iminodibenzyl has a rich history dating back to the late 19th century. The compound was discovered in 1898 and initially found application as an intermediate in the preparation of Sky Blue, a dyestuff . Despite its early discovery, the compound's full potential remained unexplored for decades.
The structural similarity of iminodibenzyl to phenothiazines eventually attracted attention from medicinal chemists. Its tricyclic scaffold provided a valuable starting point for developing compounds with neurological activities . This foundation would later prove significant in developing various pharmaceutical agents.
Synthesis and Preparation
The synthesis of iminodibenzyl follows specific chemical pathways that enable its production at laboratory and industrial scales.
Synthetic Route
The primary method for obtaining iminodibenzyl involves a multi-step process starting from o-nitrotoluene. The synthesis proceeds through three key steps :
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Condensation of o-nitrotoluene
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Reduction of the condensation product
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Cyclization to form the final tricyclic structure
This synthetic route allows for the efficient preparation of iminodibenzyl with suitable purity for various applications, including pharmaceutical intermediate production and analytical standards .
Applications in Chemistry and Medicine
Iminodibenzyl serves multiple purposes across chemical and pharmaceutical disciplines, demonstrating versatility in its applications.
Pharmaceutical Intermediates
The compound plays a significant role as an intermediate in pharmaceutical synthesis. It serves as a precursor in the production of medications for treating conditions such as tristimania (manic depressive disorder) and epilepsia . Its structural properties make it valuable for developing drugs that target neurological pathways.
Analytical Chemistry
In analytical chemistry, iminodibenzyl functions as a secondary standard or certified reference material. These applications include:
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Pharmaceutical release testing
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Method development for qualitative and quantitative analyses
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Food and beverage quality control testing
Biochemical Applications
Iminodibenzyl also serves as a metabolite of the tricyclic antidepressant imipramine. Additionally, it can function as a chromogenic probe for quantifying hydrogen peroxide and glucose in biochemical assays . This versatility extends its utility beyond synthetic chemistry into biochemical research and diagnostics.
Recent Research Findings
Recent scientific investigations have revealed promising new applications for iminodibenzyl, particularly in cancer research and materials science.
Anti-Cancer Properties
One of the most significant recent discoveries involves iminodibenzyl's ability to inhibit breast cancer progression through a specific biochemical mechanism. Research has demonstrated that iminodibenzyl can inhibit delta-5-desaturase (D5D) activity, which consequently shifts di-homo-gamma-linolenic acid (DGLA) peroxidation in cancer cells .
The combined treatment of iminodibenzyl with DGLA showed remarkable effects in both in vitro and in vivo studies:
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Reduction in cancer cell proliferation in 4T1 and MDA-MB-231 breast cancer cell lines
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Increased apoptosis (programmed cell death) in cancer cells
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Decreased cancer cell migration through reduced filopodia and lamellipodia formation
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Downregulation of epithelial-mesenchymal transition markers
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Significant reduction in tumor size in orthotopic breast cancer models
The research identified that iminodibenzyl stimulates the production of 8-hydroxyoctanoic acid (8-HOA), which causes histone deacetylase (HDAC) activity reduction, resulting in the activation of the intrinsic apoptosis pathway in cancer cells .
Molecular Mechanisms
The molecular basis for iminodibenzyl's anti-cancer effects involves complex signaling pathways. When combined with DGLA, treatment showed:
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Significant decrease in procaspase-9 levels
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Increase in cleaved caspase-3 levels, indicating apoptosis activation
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Reduced expression of matrix metalloproteinase-2 (MMP-2)
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Increased E-cadherin expression
These molecular changes collectively contribute to the observed reduction in cancer cell proliferation, migration, and tumor growth.
Applications in Fluorescence Chemistry
Another emerging application for iminodibenzyl involves its use in creating thermally activated delayed fluorescence (TADF) molecules. Research has explored the development of compounds incorporating iminodibenzyl (IB) and 2,4-diphenyl-1,3,5-triazine (T) as donor and acceptor units, respectively .
Studies have identified that iminodibenzyl-containing TADF molecules can exist in different conformational states, leading to interesting photophysical properties:
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Conventional iminodibenzyl-triazine molecules (IB-TRZ) exhibit dual emission due to two conformational isomers
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Modified designs can fix the donor and acceptor conformations, leading to single-peaked emission
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These materials demonstrate potential for applications in organic light-emitting diodes and other optoelectronic devices
The research confirmed that appropriate molecular design can achieve rapid reverse intersystem crossing (RISC), an important feature for efficient TADF emitters .
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